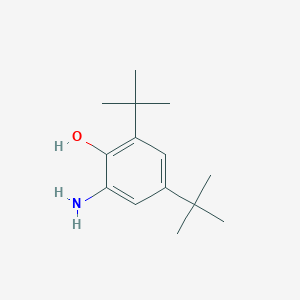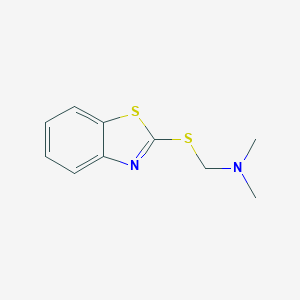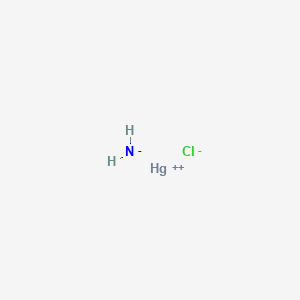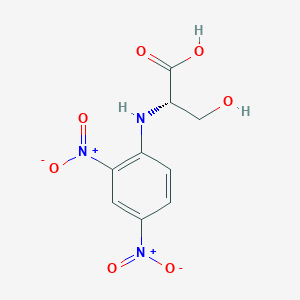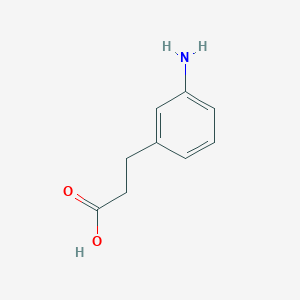
3-(3-Aminophenyl)propanoic acid
概要
説明
3-(3-Aminophenyl)propanoic acid, also known as 3-Aminophenylpropanoic Acid, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 .
Synthesis Analysis
A short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, a derivative of 3-(3-Aminophenyl)propanoic acid, has been reported . The synthesis involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum’s acid in TEAF (triethylammonium formate), followed by reduction of the intermediate 3-(3-nitrophenyl)propanoic acid .Molecular Structure Analysis
The molecular structure of 3-(3-Aminophenyl)propanoic acid is characterized by a benzene ring attached to a propanoic acid group with an amino group at the 3rd position of the benzene ring . The InChI string representation of the molecule isInChI=1S/C9H11NO2/c10-8-3-1-2-7 (6-8)4-5-9 (11)12/h1-3,6H,4-5,10H2, (H,11,12) . Physical And Chemical Properties Analysis
3-(3-Aminophenyl)propanoic acid has a molecular weight of 165.19 g/mol . It has a density of 1.217±0.06 g/cm3 (Predicted), a melting point of 99 °C, and a boiling point of 356.2±17.0 °C (Predicted) .科学的研究の応用
Biochemistry
Application Summary
In biochemistry, 3-(3-Aminophenyl)propanoic acid is utilized in the biosynthesis of 3-Aminopropionic Acid (3-APA) from fumaric acid using Bacillus megaterium . This process is significant in producing compounds for the food, cosmetics, pharmaceuticals, chemical, and polymer industries.
Methods and Experimental Procedures
The method involves a dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA). Gene mining, optimization, and duplication strategies are employed to coordinate AspA and ADC expression levels .
Results and Outcomes
The outcome is the production of 3-APA with a maximum titer of 11.68 g/L and a yield of 0.78 g/g under optimal conditions: 45°C, pH 6.0, and 15 g/L fumaric acid .
Peptide Synthesis
Application Summary
3-(3-Aminophenyl)propanoic acid
plays a role in peptide synthesis, particularly in solution-phase synthesis where it acts as a building block for creating peptides .
Methods and Experimental Procedures
The compound is used in conjunction with other amino acids and coupling agents to form peptides through condensation reactions . The specific parameters include temperature control and solvent choice to optimize reaction efficiency .
Results and Outcomes
The synthesis results in peptides with controlled sequences, which are essential for studying physiological roles and developing therapeutics .
Molecular Biology
Application Summary
In molecular biology, 3-(3-Aminophenyl)propanoic acid is used as an organic building block for synthesizing complex molecules and conducting biochemical assays .
Methods and Experimental Procedures
It is often used in recombinant DNA technology and protein engineering, where precise molecular construction is required. The procedures involve standard molecular biology techniques like PCR, cloning, and expression analysis .
Results and Outcomes
The use of this compound aids in the creation of novel proteins and enzymes with potential applications in research and medicine .
Chemical Synthesis
Application Summary
3-(3-Aminophenyl)propanoic acid
is involved in the synthesis of aromatic polyamides containing carboxyvinyl bonds, which are important for creating crosslinked polymers with enhanced properties .
Methods and Experimental Procedures
The synthesis is carried out via self-condensation using the phosphorylation method, and the polymers are characterized using various spectroscopic and analytical techniques .
Results and Outcomes
The polymers exhibit improved solubility, thermal stability, and crosslinking capabilities, which are influenced by the position of the carboxyvinyl group in the aromatic ring .
Laboratory Research
Application Summary
In laboratory research, 3-(3-Aminophenyl)propanoic acid is used for the preparation of materials ranging from small peptides to large proteins, aiding in various research and development programs .
Methods and Experimental Procedures
The compound is used in conjunction with simulation software like Amber and GROMACS for visualizing molecular interactions and dynamics .
Results and Outcomes
The simulations provide insights into the behavior of biomolecules, which is crucial for understanding biological processes and designing drugs .
Scientific Development
Application Summary
3-(3-Aminophenyl)propanoic acid
is utilized in scientific development for creating heat-resistant crosslinkable polymers with potential applications in various industries .
Methods and Experimental Procedures
The development process involves the synthesis of homopolyamides and copolyamides with high thermal stability, which are then tested for their resistance to heat and other environmental factors .
Results and Outcomes
The resulting polymers have applications in areas requiring materials that can withstand high temperatures without losing structural integrity .
This analysis provides a detailed look at the multifaceted applications of 3-(3-Aminophenyl)propanoic acid in scientific research, showcasing its versatility and importance in advancing various fields of study.
Material Science
Application Summary
In material science, 3-(3-Aminophenyl)propanoic acid is used to synthesize novel organic compounds that can serve as conductive materials .
Methods and Experimental Procedures
The synthesis involves creating polymers with conjugated systems that allow for electron delocalization. The parameters include controlling the polymerization process and ensuring the correct molecular weight distribution .
Results and Outcomes
The conductive materials developed have potential applications in electronic devices, offering alternatives to traditional inorganic conductors .
Pharmacology
Application Summary
Pharmacologically, 3-(3-Aminophenyl)propanoic acid is explored for its potential as a precursor in the synthesis of bioactive molecules .
Methods and Experimental Procedures
The compound is used in multi-step synthesis processes to create molecules with specific pharmacological activities. Techniques such as high-throughput screening are employed to identify promising candidates .
Results and Outcomes
The synthesized molecules are tested for their efficacy and safety in various biological assays, contributing to the development of new drugs .
Environmental Science
Application Summary
3-(3-Aminophenyl)propanoic acid
is investigated for its role in environmental science, particularly in the degradation of harmful substances .
Methods and Experimental Procedures
The compound is used in catalytic processes to break down pollutants. The methods involve optimizing reaction conditions to maximize degradation efficiency .
Results and Outcomes
The application results in the reduction of environmental pollutants, aiding in the cleanup of contaminated sites .
Nanotechnology
Application Summary
In nanotechnology, 3-(3-Aminophenyl)propanoic acid is utilized in the fabrication of nanoscale materials with unique properties .
Methods and Experimental Procedures
The methods include self-assembly techniques and precise molecular engineering to create materials at the nanometer scale. Parameters such as temperature, pH, and concentration are carefully controlled .
Results and Outcomes
The nanomaterials produced have diverse applications, ranging from medical diagnostics to advanced manufacturing .
Analytical Chemistry
Application Summary
Analytical chemistry benefits from 3-(3-Aminophenyl)propanoic acid in the development of new analytical methods for substance detection .
Methods and Experimental Procedures
The compound is used as a reagent in chromatography and spectrometry to enhance the detection of various analytes. The procedures involve calibrating instruments and validating methods .
Results and Outcomes
The improved analytical methods provide higher sensitivity and specificity in the detection of substances, which is crucial for research and industry applications .
Agricultural Science
Application Summary
In agricultural science, 3-(3-Aminophenyl)propanoic acid is studied for its use in creating plant growth regulators and pesticides .
Methods and Experimental Procedures
The application involves synthesizing compounds that can influence plant growth or protect crops from pests. The methods include field trials and laboratory tests to assess effectiveness .
Results and Outcomes
The development of these agricultural products aims to increase crop yields and provide sustainable solutions for food production .
Safety And Hazards
3-(3-Aminophenyl)propanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers The most relevant paper retrieved is titled “Short synthesis of ethyl 3-(3-aminophenyl)propanoate” and was published in Arch Pharm (Weinheim) in December 2011 . The paper presents a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, a derivative of 3-(3-Aminophenyl)propanoic acid .
特性
IUPAC Name |
3-(3-aminophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHFVSXLYOBZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303296 | |
| Record name | 3-(3-Aminophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)propanoic acid | |
CAS RN |
1664-54-6 | |
| Record name | 3-(3-Aminophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Aminophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Aminophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

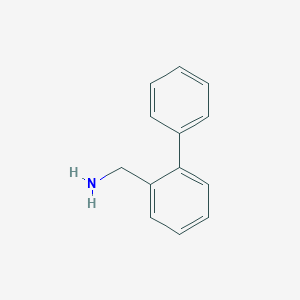
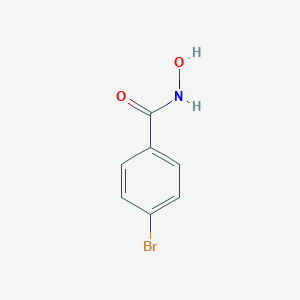

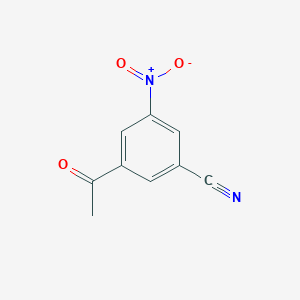
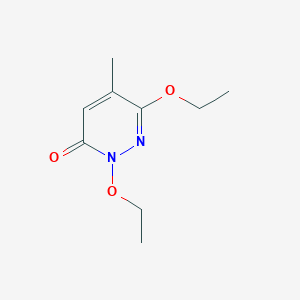
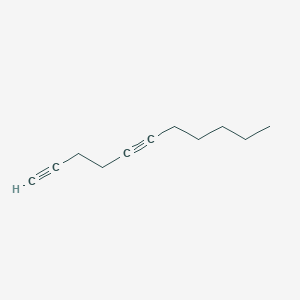
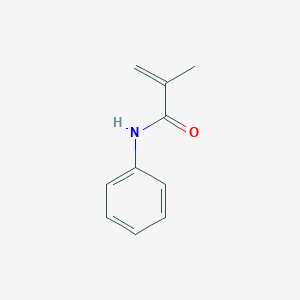
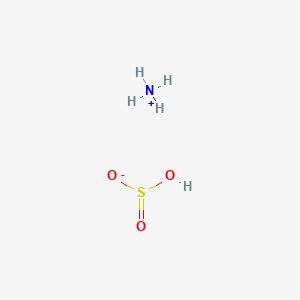
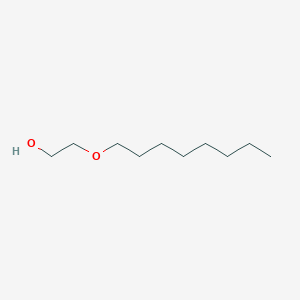
![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
